molecular formula C9H3F18O4P B3029446 Tris(hexafluoroisopropyl)phosphate CAS No. 66489-68-7

Tris(hexafluoroisopropyl)phosphate

Cat. No. B3029446
CAS RN: 66489-68-7
M. Wt: 548.06 g/mol
InChI Key: QLCATRCPAOPBOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mixed unsymmetrical phosphates, which are structurally related to tris(hexafluoroisopropyl)phosphate, has been explored through selective transesterification. The paper titled "Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates" describes a method starting with tris(2,2,2-trifluoroethyl) phosphate that involves a three-step substitution process. This process selectively replaces 2,2,2-trifluoroethoxy groups with different alcohols in the presence of DBU or lithium alkoxides, which could be relevant for the synthesis of tris(hexafluoroisopropyl)phosphate analogs .

Molecular Structure Analysis

While the molecular structure of tris(hexafluoroisopropyl)phosphate is not explicitly analyzed in the provided papers, the structure of tris(2,2,2-trifluoroethyl) phosphate can be inferred to have a central phosphorus atom bonded to three trifluoroethyl groups. This structural information is crucial for understanding the reactivity and potential for substitution reactions that could be applied to synthesize related compounds .

Chemical Reactions Analysis

The chemical reactivity of tris(trifluoroethyl)phosphate has been studied, particularly in the context of alkylation reactions. The paper "N‐ALKYLATION OF AROMATIC AMINES WITH TRIS(TRIFLUOROETHYL)PHOSPHATE" reports that tris(trifluoroethyl)phosphate can be used to introduce trifluoroethyl groups into aromatic amines. This reactivity suggests that similar phosphate compounds could be used in a variety of alkylation reactions, although the presence of certain substituents or electron-withdrawing groups can hinder the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(hexafluoroisopropyl)phosphate are not directly reported in the provided papers. However, the properties of similar compounds, such as solubility, boiling point, and reactivity, can be extrapolated based on the behavior of tris(2,2,2-trifluoroethyl) phosphate and its reactivity in synthesis and alkylation reactions. These properties are important for the practical application and handling of these chemicals in a laboratory setting .

Mechanism of Action

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F18O4P/c10-4(11,12)1(5(13,14)15)29-32(28,30-2(6(16,17)18)7(19,20)21)31-3(8(22,23)24)9(25,26)27/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCATRCPAOPBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OP(=O)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F18O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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